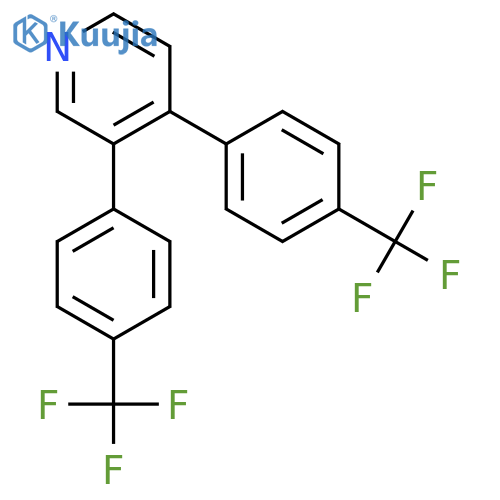

Cas no 1261603-20-6 (3,4-Bis(4-(trifluoromethyl)phenyl)pyridine)

3,4-Bis(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine

-

- インチ: 1S/C19H11F6N/c20-18(21,22)14-5-1-12(2-6-14)16-9-10-26-11-17(16)13-3-7-15(8-4-13)19(23,24)25/h1-11H

- InChIKey: AGLCOAWJNOHFCW-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)C1C=CN=CC=1C1C=CC(C(F)(F)F)=CC=1)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 444

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 12.9

3,4-Bis(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013007921-500mg |

3,4-Bis(4-(trifluoromethyl)phenyl)pyridine |

1261603-20-6 | 97% | 500mg |

$831.30 | 2023-09-03 | |

| Alichem | A013007921-250mg |

3,4-Bis(4-(trifluoromethyl)phenyl)pyridine |

1261603-20-6 | 97% | 250mg |

$494.40 | 2023-09-03 | |

| Alichem | A013007921-1g |

3,4-Bis(4-(trifluoromethyl)phenyl)pyridine |

1261603-20-6 | 97% | 1g |

$1445.30 | 2023-09-03 |

3,4-Bis(4-(trifluoromethyl)phenyl)pyridine 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

3,4-Bis(4-(trifluoromethyl)phenyl)pyridineに関する追加情報

Introduction to 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261603-20-6)

3,4-Bis(4-(trifluoromethyl)phenyl)pyridine, a compound with the chemical formula C22H16F6N, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 1261603-20-6, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine features a central pyridine ring substituted with two phenyl groups at the 3 and 4 positions. Each phenyl group is further substituted with a trifluoromethyl group at the 4 position. This particular arrangement of fluorine atoms introduces electron-withdrawing effects, which can significantly influence the compound's reactivity and interaction with biological targets.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The presence of multiple fluorine atoms in 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have utilized derivatives of 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine to synthesize novel heterocyclic compounds that exhibit interesting pharmacological properties. For instance, studies have shown that certain derivatives can act as potent inhibitors of specific enzymes involved in cancer progression.

The trifluoromethyl group is particularly noteworthy in this context. It not only enhances the lipophilicity of the molecule but also modulates its electronic properties, making it more suitable for interactions with biological targets. This feature has been exploited in the design of kinase inhibitors, which are crucial in targeted cancer therapies.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of molecules like 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine with greater accuracy. These computational models have been instrumental in guiding experimental efforts and optimizing lead compounds for clinical development.

The synthesis of 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The introduction of fluorine atoms often presents challenges due to their reactivity and sensitivity to certain reaction conditions. However, recent methodologies have made it possible to incorporate fluorine atoms into complex molecules more efficiently than ever before.

In addition to its pharmaceutical applications, 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to fine-tune the electronic characteristics of such materials through molecular design opens up new possibilities for advanced technological applications.

The compound's versatility has also been explored in the field of catalysis. Certain derivatives have been found to act as effective catalysts for various organic transformations, including cross-coupling reactions that are essential in modern synthetic chemistry. These catalytic applications highlight the broader utility of fluorinated aromatic compounds beyond their traditional roles in drug development.

As research continues to uncover new applications for 3,4-Bis(4-(trifluoromethyl)phenyl)pyridine and its derivatives, it is clear that this molecule will remain a cornerstone of innovation in both pharmaceuticals and materials science. The combination of its structural features and functional properties makes it an invaluable tool for researchers seeking to develop novel therapeutics and advanced materials.

1261603-20-6 (3,4-Bis(4-(trifluoromethyl)phenyl)pyridine) 関連製品

- 54458-15-0(1-Ethoxy-3-isocyanatopropane)

- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)

- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)

- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)

- 689750-37-6(ethyl 2-(5-{(furan-2-yl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 70-58-6(5-fluoropyridine-3-carboxamide)

- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)

- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)